molecular formula C5H10N4O B13176658 2-Methoxy-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine

2-Methoxy-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine

Cat. No.: B13176658
M. Wt: 142.16 g/mol
InChI Key: PGGZWFSAYNBMFS-UHFFFAOYSA-N
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Description

2-Methoxy-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine is a compound that belongs to the class of 1,2,3-triazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and selective, providing high yields of the desired product. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst and a reducing agent such as sodium ascorbate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to improved yields and reduced reaction times. The use of continuous flow technology also enhances safety by minimizing the handling of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methoxy-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound can inhibit the growth of bacteria by interfering with their cell wall synthesis. In anticancer applications, it can induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-1,2,3-triazole: A similar compound with a methyl group instead of a methoxy group.

    1-Phenyl-1H-1,2,3-triazole: A triazole derivative with a phenyl group.

    1-Benzyl-1H-1,2,3-triazole: A triazole derivative with a benzyl group.

Uniqueness

2-Methoxy-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine is unique due to its methoxy group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .

Properties

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

2-methoxy-1-(2H-triazol-4-yl)ethanamine

InChI

InChI=1S/C5H10N4O/c1-10-3-4(6)5-2-7-9-8-5/h2,4H,3,6H2,1H3,(H,7,8,9)

InChI Key

PGGZWFSAYNBMFS-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=NNN=C1)N

Origin of Product

United States

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